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molecular formula C8H17N3O B1347081 4-(Ethylamino)piperidine-4-carboxamide CAS No. 84100-54-9

4-(Ethylamino)piperidine-4-carboxamide

Cat. No. B1347081
M. Wt: 171.24 g/mol
InChI Key: AVEQCXBQACLXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129239B2

Procedure details

To a pale orange solution of 6-chloro-9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purine I-(4A-7)c (1.00 g, 2.66 mmol) in acetone (13 ml) at room temperature was added triethylamine (410 μl, 2.94 mmol). A solution of 4-ethylamino-piperidine-4-carboxylic acid amide I-(7A-80)f in water (1.5 ml) was then added to give a clear yellow reaction solution. After stirring at room temperature for 3 days the cloudy white reaction mixture was diluted with water (11 ml). After stirring 1 hour at room temperature followed by 1 hour at 0° C., the precipitate was collected on a sintered glass funnel and rinsed with cold 1:1, acetone: H2O. The solid was dried, in vacuo, to give title compound 20A-1 as a colorless solid (1.22 g, 90%): +ESI MS (M+1) 510.2; 1H NMR (400 MHz, CD3OD) δ 8.19 (s, 1H), 7.57 (d, J=7.0 Hz,1H), 7.45–7.35 (m, 5H), 7.26 (d, J=8.7 Hz, 2H), 4.54 (br s, 2H), 4.24 (br s, 2H), 2.51 (q, J=7.0 Hz, 2H), 2.12–2.06 (m, 2H), 1.76–1.72 (m, 2H) 1.10 (t, J=7.0 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:24])[N:6]2[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1.C(N(CC)CC)C.[CH2:32]([NH:34][C:35]1([C:41]([NH2:43])=[O:42])[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1)[CH3:33]>CC(C)=O.O>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([N:6]2[C:5]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[Cl:24])=[N:4][C:3]3[C:7]2=[N:8][CH:9]=[N:10][C:2]=3[N:38]2[CH2:37][CH2:36][C:35]([NH:34][CH2:32][CH3:33])([C:41]([NH2:43])=[O:42])[CH2:40][CH2:39]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2N=C(N(C2=NC=N1)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl
Name
Quantity
410 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1(CCNCC1)C(=O)N
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 days the cloudy white reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear yellow reaction solution
STIRRING
Type
STIRRING
Details
After stirring 1 hour at room temperature
Duration
1 h
WAIT
Type
WAIT
Details
followed by 1 hour at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate was collected on a sintered glass funnel
WASH
Type
WASH
Details
rinsed with cold 1:1, acetone
CUSTOM
Type
CUSTOM
Details
The solid was dried, in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1C1=C(C=CC=C1)Cl)N1CCC(CC1)(C(=O)N)NCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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